molecular formula C9H5IO2 B13548561 3-Ethynyl-5-iodobenzoicacid

3-Ethynyl-5-iodobenzoicacid

Cat. No.: B13548561
M. Wt: 272.04 g/mol
InChI Key: HVWSZTBPADESDR-UHFFFAOYSA-N
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Description

3-ethynyl-5-iodobenzoic acid: is an organic compound with the molecular formula C9H5IO2 It is characterized by the presence of an ethynyl group at the third position and an iodine atom at the fifth position on a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-5-iodobenzoic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, forming carbon-carbon bonds with other organic molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as nitric acid for iodination.

    Reducing Agents: For reduction reactions.

Major Products:

    Substituted Benzoic Acids: Resulting from substitution reactions.

    Coupled Products: Formed through coupling reactions with other organic molecules.

Scientific Research Applications

Chemistry: 3-ethynyl-5-iodobenzoic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, 3-ethynyl-5-iodobenzoic acid can be used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

    3-ethynylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-iodobenzoic acid: Lacks the ethynyl group, limiting its use in coupling reactions.

Uniqueness: 3-ethynyl-5-iodobenzoic acid is unique due to the presence of both the ethynyl and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3-ethynyl-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWSZTBPADESDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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